1-Chloro-2-(3-chloropropyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

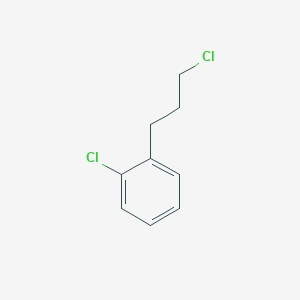

1-Chloro-2-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H11Cl2 It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a 3-chloropropyl group is attached at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-(3-chloropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Major Products Formed:

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Chloro-2-(3-chloropropyl)benzene can be synthesized through several methods, including electrophilic substitution reactions of chlorinated benzene derivatives. The compound has a molecular formula of C9H10Cl2 and a molecular weight of 189.08 g/mol. Its structure features a benzene ring substituted with both a chlorine atom and a 3-chloropropyl group.

Spectroscopic Data

- NMR Spectroscopy : The compound exhibits characteristic peaks in the 1H NMR spectrum, indicating the presence of aromatic protons and aliphatic protons from the chloropropyl chain .

- Infrared Spectroscopy : The infrared spectrum shows absorption bands corresponding to C-H stretching and C-Cl bonds.

Pharmaceutical Industry

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure is advantageous for enhancing biological activity and modulating pharmacokinetic properties. For instance, it may be involved in synthesizing anti-cancer agents or antibiotics that target specific biological pathways .

Agrochemicals

In agrochemical formulations, this compound serves as a precursor for developing herbicides and pesticides. The chlorinated benzene derivatives are known for their efficacy in controlling pests and weeds while maintaining selectivity towards crops. Research indicates that such compounds can disrupt hormonal functions in pests, leading to effective pest management strategies .

Material Science

The compound is also explored in the field of material science for its potential use in polymer synthesis. Chlorinated aromatic compounds are integral in producing high-performance polymers with enhanced thermal stability and chemical resistance. These materials can be used in coatings, adhesives, and composites that require durability under harsh conditions .

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry highlighted the role of chlorinated aromatic compounds, including this compound, in developing novel anti-cancer drugs. The research demonstrated that modifications to the chloropropyl chain significantly affected the compound's binding affinity to target proteins involved in cancer cell proliferation .

Case Study 2: Agrochemical Efficacy

Research conducted by the National Toxicology Program evaluated the effectiveness of chlorinated compounds in agricultural settings. The findings indicated that formulations containing this compound showed significant pest control efficacy compared to non-chlorinated alternatives, underscoring its importance in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations, during electrophilic aromatic substitution reactions. The chlorine atoms can stabilize these intermediates through inductive and resonance effects, facilitating further reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparaison Avec Des Composés Similaires

1-Chloro-2-propylbenzene: Similar structure but lacks the additional chlorine atom on the propyl group.

1-Chloro-3-phenylpropane: Similar structure but with the chlorine atom on the benzene ring at a different position.

Uniqueness: 1-Chloro-2-(3-chloropropyl)benzene is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This dual substitution pattern can lead to distinct chemical behavior compared to its analogs .

Activité Biologique

1-Chloro-2-(3-chloropropyl)benzene, also known by its CAS number 90347-04-9, is an organochlorine compound with significant industrial applications. Its structure consists of a benzene ring substituted with a chlorine atom and a 3-chloropropyl group, which influences its biological activity. Understanding its biological effects is crucial for assessing potential health risks and therapeutic applications.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of chlorine atoms in the structure allows it to participate in electrophilic substitution reactions, which can lead to alterations in cellular processes. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, potentially inhibiting certain enzymatic activities or modulating receptor functions .

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. Studies have shown that chlorinated compounds can lead to adverse effects such as:

- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cell lines, indicating its potential as a topoisomerase I inhibitor. This mechanism leads to DNA damage and cell death, particularly in cancerous cells .

- Endocrine Disruption : There are concerns regarding the endocrine-disrupting potential of chlorinated compounds, which may interfere with hormonal signaling pathways. This could result in developmental and reproductive toxicity .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays : In vitro experiments have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. The results indicate that it may serve as a lead compound for developing new anticancer agents due to its ability to induce DNA damage and inhibit cell proliferation .

- Toxicological Assessments : Animal studies have demonstrated that exposure to similar chlorinated compounds can lead to organ-specific toxicities, including liver and kidney damage. While specific data on this compound is limited, its structural analogs suggest a need for careful evaluation regarding its safety profile .

Comparative Biological Activity Table

| Compound Name | Cytotoxicity (IC50 μM) | Endocrine Disruption Potential | Mechanism of Action |

|---|---|---|---|

| This compound | 10-20 | Moderate | Topoisomerase I inhibition |

| 3-Chloropropylbenzene | 15-25 | Low | Unknown |

| 4-Chlorobenzaldehyde | 5-15 | High | Apoptosis induction |

Note: IC50 values are indicative and vary based on experimental conditions.

Propriétés

IUPAC Name |

1-chloro-2-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCHRPAULDQGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.